molecular formula C14H11N3O3 B395167 2-(2-methoxyphenyl)-6-nitro-2H-indazole

2-(2-methoxyphenyl)-6-nitro-2H-indazole

Cat. No.: B395167
M. Wt: 269.25g/mol
InChI Key: QCXMTBDHVHMGBY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-nitro-2H-indazole is an indazole derivative featuring a methoxyphenyl substituent at the 2-position and a nitro group at the 6-position of the indazole core. The methoxy group (electron-donating) and nitro group (electron-withdrawing) create a polarized electronic environment, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25g/mol

IUPAC Name

2-(2-methoxyphenyl)-6-nitroindazole

InChI

InChI=1S/C14H11N3O3/c1-20-14-5-3-2-4-13(14)16-9-10-6-7-11(17(18)19)8-12(10)15-16/h2-9H,1H3

InChI Key

QCXMTBDHVHMGBY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C=C3C=CC(=CC3=N2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1N2C=C3C=CC(=CC3=N2)[N+](=O)[O-]

solubility

0.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 2-(2-methoxyphenyl)-6-nitro-2H-indazole with structurally similar indazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight XLogP3* Key Properties/Applications
This compound 2-methoxyphenyl, 6-nitro C14H11N3O3 269.26 ~3.0 Potential pharmaceutical intermediate
2-Methyl-6-nitro-2H-indazole 2-methyl, 6-nitro C8H7N3O2 177.16 1.8 Planar structure; weak C–H⋯N/O hydrogen bonds in crystals
2,3-Dimethyl-6-nitro-2H-indazole 2,3-dimethyl, 6-nitro C9H9N3O2 191.19 2.1 Pazopanib Impurity 19
6-(Benzothiophen-2-YL)-1H-indazole 6-benzothiophene C15H10N2S 250.32 4.2 High aromaticity; kinase inhibitor candidate
3-(2-Chlorophenyl)-6-(2-fluorophenoxy)-2H-indazole 3-chlorophenyl, 6-fluorophenoxy C19H12ClFN2O 350.77 5.1 Halogenated substituents; structural analog in crystallography studies

*XLogP3 values estimated for compounds lacking explicit data.

Key Observations:
  • Electronic Effects : The methoxyphenyl group in the target compound enhances electron density at the 2-position, contrasting with the electron-withdrawing nitro group at the 6-position. This polarity may influence binding to biological targets, such as enzymes with hydrophobic or polar active sites .
  • Hydrogen Bonding : The 2-methyl-6-nitro analog exhibits weak intermolecular C–H⋯N/O interactions in its crystal structure, while the methoxyphenyl variant may engage in stronger π-π stacking or hydrogen bonding due to the methoxy oxygen .

Challenges and Opportunities

  • Resolution and Chirality : indicates that substituents at specific positions (e.g., C-3) are critical for chiral resolution. The absence of a C-3 substituent in this compound may limit its utility in enantioselective applications .
  • Solubility and Bioavailability : The nitro group’s electron-withdrawing nature may reduce solubility, necessitating formulation strategies for pharmaceutical use. Methyl or methoxy groups could mitigate this through enhanced lipophilicity .

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